propan-2-yl 4-{3-[4-(dimethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Propan-2-yl 4-{3-[4-(dimethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a dimethylsulfamoyl group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-{3-[4-(dimethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the dimethylsulfamoyl group, and the construction of the tetrahydropyrimidine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can help achieve the necessary scale and quality for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-{3-[4-(dimethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Propan-2-yl 4-{3-[4-(dimethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of propan-2-yl 4-{3-[4-(dimethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 2-[4-({4-[({[3-(dimethylsulfamoyl)phenyl]methyl}(ethyl)amino)methyl]phenyl}methyl)piperazin-1-yl]pyridine-3-carboxylate
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
Uniqueness
Propan-2-yl 4-{3-[4-(dimethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Propan-2-yl 4-{3-[4-(dimethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, often referred to as compound 4678-1594, is a complex organic molecule characterized by its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H29N5O5S. The structure includes a pyrazole ring, a tetrahydropyrimidine moiety, and a sulfonamide group, which are known to contribute to various biological activities.
Key Structural Features:
- Pyrazole Ring : Associated with anti-inflammatory and analgesic effects.
- Tetrahydropyrimidine : May enhance bioactivity through modulation of metabolic pathways.
- Dimethylsulfamoyl Group : Known for its role in increasing solubility and bioavailability.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the pyrazole moiety is crucial for radical scavenging activity. Molecular docking studies suggest that this compound can effectively interact with free radicals, thus mitigating oxidative stress .
Anti-inflammatory Effects
The compound demonstrates potential anti-inflammatory activity. Studies have shown that related pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests that this compound may have similar mechanisms of action .
Anticancer Activity
The compound's structural characteristics indicate potential anticancer properties. Pyrazole derivatives have been documented to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and the activation of caspases. Preliminary studies suggest that this compound may inhibit tumor growth in vitro .
Antimicrobial Activity
The sulfonamide group enhances the compound's ability to act against bacterial infections. Compounds containing this group have been shown to possess broad-spectrum antimicrobial properties. The specific interactions with bacterial enzymes could be explored further to elucidate the exact mechanisms involved .
Case Studies
- In Vitro Studies : A study examining the cytotoxic effects of similar pyrazole derivatives on various cancer cell lines indicated that compounds with structural similarities to this compound showed IC50 values in the micromolar range against breast cancer cells .
- Animal Models : In vivo studies using rodent models demonstrated significant reductions in tumor size when treated with related compounds. These findings suggest a promising avenue for future therapeutic applications .
Data Table
Biological Activity | Effect | Mechanism |
---|---|---|
Antioxidant | High radical scavenging | Interaction with free radicals |
Anti-inflammatory | Inhibition of cytokines | COX-2 and iNOS inhibition |
Anticancer | Induction of apoptosis | Modulation of cell cycle and caspase activation |
Antimicrobial | Broad-spectrum activity | Inhibition of bacterial enzymes |
Properties
Molecular Formula |
C26H29N5O5S |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
propan-2-yl 4-[3-[4-(dimethylsulfamoyl)phenyl]-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C26H29N5O5S/c1-16(2)36-25(32)22-17(3)27-26(33)28-24(22)21-15-31(19-9-7-6-8-10-19)29-23(21)18-11-13-20(14-12-18)37(34,35)30(4)5/h6-16,24H,1-5H3,(H2,27,28,33) |
InChI Key |
NBLHYILDNCKWBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)C(=O)OC(C)C |
Origin of Product |
United States |
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